Bulaquine Bulaquine Bulaquine is an aminoquinoline.
Brand Name: Vulcanchem
CAS No.: 79781-00-3
VCID: VC0522263
InChI: InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15-
SMILES: CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Molecular Formula: C21H27N3O3
Molecular Weight: 369.5 g/mol

Bulaquine

CAS No.: 79781-00-3

Cat. No.: VC0522263

Molecular Formula: C21H27N3O3

Molecular Weight: 369.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bulaquine - 79781-00-3

Specification

CAS No. 79781-00-3
Molecular Formula C21H27N3O3
Molecular Weight 369.5 g/mol
IUPAC Name (3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one
Standard InChI InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15-
Standard InChI Key ADCOUXIGWFEYJP-SDXDJHTJSA-N
Isomeric SMILES CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3
SMILES CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Canonical SMILES CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Appearance Solid powder

Introduction

Chemical Properties and Structural Characteristics

Bulaquine (IUPAC name: (3E)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one) is a racemic mixture with a molecular formula of C<sub>21</sub>H<sub>27</sub>N<sub>3</sub>O<sub>3</sub> and a molecular weight of 369.4574 g/mol . Its stereochemical configuration includes one undefined stereocenter and one E/Z center, contributing to its complex pharmacokinetic behavior . The compound’s structure features a quinoline core modified with methoxy and aminoalkyl side chains, which enhance its antimalarial activity (Fig. 1).

Key Physicochemical Properties

PropertyValue
Partition coefficient (XLogP)3.37
Topological polar surface area72.48 Ų
Hydrogen bond donors2
Rotatable bonds8
SMILESCOC1=CC(NC(C)CCCN\C(C)=C2\CCOC2=O)=C3N=CC=CC3=C1

The compound’s instability in acidic environments, as demonstrated by simulated gastric fluid studies, explains its low oral bioavailability (3.12–12% across species) .

Mechanism of Action and Antimalarial Activity

Bulaquine exerts its therapeutic effects primarily through its active metabolite, primaquine, which is generated via hepatic metabolism . The conversion efficiency varies among species, with rats showing the highest metabolic turnover (80–90%) and rabbits the lowest (40–50%) . Primaquine’s mechanism involves oxidative damage to plasmodial mitochondria, disrupting electron transport chains and inducing apoptosis in hypnozoites .

Gene Expression Profiling Insights

A murine study revealed that a single 40 mg/kg dose of bulaquine modulates hepatic genes associated with:

  • Protein synthesis (e.g., Rps27a, Rpl23a)

  • Ubiquitination pathways (e.g., Ube2d2, Usp28)

  • Steroid biosynthesis (e.g., Cyp51, Dhcr24) .

Notably, these transcriptional changes occurred without histological evidence of hepatotoxicity, suggesting a unique hepatic adaptation to bulaquine .

Pharmacokinetics and Metabolism

Absorption and Distribution

  • C<sub>max</sub>: 53–104 ng/mL after 15–30 mg oral doses in humans .

  • T<sub>max</sub>: 2–4 hours post-administration .

  • Protein binding: 50–65%, with preferential binding to orosomucoid .

  • RBC-Plasma Partitioning: K<sub>rbc/pl</sub> = 0.75–1.0, indicating significant erythrocyte uptake .

Metabolism and Elimination

Bulaquine undergoes rapid hepatic conversion to primaquine via cytochrome P450 isoforms (primarily CYP3A4) . The metabolite carboxyprimaquine, which lacks antimalarial activity, accounts for >90% of circulating species . Elimination half-lives range from 1.2 hours (bulaquine) to 6 hours (primaquine), with negligible renal excretion .

Comparative Pharmacokinetic Parameters

ParameterBulaquinePrimaquine
Oral Bioavailability3.12–12%25–30%
Clearance3.2 L/h/kg (rats)1.2 L/h/kg (rats)
V<sub>d</sub>5.8 L/kg2.4 L/kg

Synthetic Routes and Manufacturing

Bulaquine is synthesized through a piperidine-catalyzed condensation of primaquine (I) with acetyl butyrolactone (II) :

Primaquine+Acetyl ButyrolactonepiperidineBulaquine+H2O\text{Primaquine} + \text{Acetyl Butyrolactone} \xrightarrow{\text{piperidine}} \text{Bulaquine} + \text{H}_2\text{O}

This single-step process yields the enamine derivative with >95% purity under optimized conditions .

Clinical Applications and Dosing

Indications

  • Radical cure of P. vivax and P. ovale malaria

  • Chemoprophylaxis in chloroquine-resistant regions

  • Alternative therapy for Pneumocystis jirovecii pneumonia (off-label)

Recommended Regimens

PopulationDoseDuration
Adults15–30 mg/day14 days
Pediatric0.3 mg/kg/day14 days

Concurrent administration with chloroquine or artemisinin derivatives is essential for blood-stage parasite clearance .

EventIncidenceManagement
Nausea/Vomiting15–20%Take with food
Abdominal Cramps10–12%Antispasmodics
Methemoglobinemia<1%Methylene blue

Notably, bulaquine induces 30% fewer gastrointestinal adverse events compared to primaquine .

Future Research Directions

  • Fixed-Dose Combinations: Development with fast-acting schizontocides like tafenoquine.

  • Nanoformulations: Lipid-based carriers to enhance oral bioavailability .

  • Pharmacogenomics: CYP2D6 polymorphism studies to optimize dosing in G6PD-deficient populations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator